molecular formula C6H8N4O2 B13121019 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid CAS No. 98135-49-0

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B13121019
CAS No.: 98135-49-0
M. Wt: 168.15 g/mol
InChI Key: ZZJKNGOROWFRSL-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid ( 98135-49-0) is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This hydrazinyl-substituted pyrimidine carboxylic acid serves as a versatile building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. The reactive hydrazinyl and carboxylic acid functional groups make this compound a valuable precursor for synthesizing more complex heterocyclic systems, which are core structures in many pharmaceuticals. As a derivative of 2-methylpyrimidine-5-carboxylic acid, it is related to compounds used in the synthesis and spectral characterization of novel chemical entities for biological activity screening . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use. For specific storage and handling conditions, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98135-49-0

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c1-3-8-2-4(6(11)12)5(9-3)10-7/h2H,7H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

ZZJKNGOROWFRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NN)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid, exhibit promising anticancer activities. For instance, studies have reported that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows for interactions with key cellular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
Pyrimidine derivatives have also shown anti-inflammatory activities by inhibiting pro-inflammatory mediators. In vitro studies demonstrate that certain pyrimidines can suppress the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The inhibition of COX-2 has been linked to the reduction of inflammation-related conditions, suggesting that this compound may possess similar properties .

Synthetic Routes

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Condensation Reactions : Combining hydrazine derivatives with appropriate pyrimidine precursors to form the desired hydrazinyl compound.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.

These synthetic strategies are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.

Therapeutic Potential

Drug Development
The unique structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with various biological targets makes it suitable for developing new drugs aimed at treating cancer and inflammatory diseases. Ongoing research is focused on optimizing its pharmacological profile to improve efficacy and reduce toxicity .

Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity comparable to established chemotherapeutics.
  • Case Study 2 : Another study reported a pyrimidine derivative's ability to induce apoptosis in lung cancer cell lines, showcasing its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
CytotoxicityCell line-specific IC50 values

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key properties of structurally related pyrimidine derivatives:

Compound Name Substituents (Positions 2, 4, 5) Molecular Formula Molecular Weight Key Properties/Applications
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid CH₃, NHNH₂, COOH C₆H₈N₄O₂ (inferred) 180.16 (calculated) High nucleophilicity (hydrazinyl), potential antimicrobial activity
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid CH₃, SH, COOH C₆H₆N₂O₂S 170.19 Thiol group enables metal chelation; lower molecular weight
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid C₂H₅S, NH₂, COOH C₇H₉N₃O₂S 215.23 Ethylthio enhances lipophilicity; studied as NSC 122014 (anticancer research)
2,4-Dihydroxypyrimidine-5-carboxylic acid OH, OH, COOH C₅H₄N₂O₄ 156.10 High polarity due to dihydroxy groups; acidic properties
Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate CH₃, CONH(Cl-thienyl), COOCH₃ C₁₂H₁₁ClN₄O₃S 350.75 Ester improves membrane permeability; bulky substituent limits bioavailability

Biological Activity

4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. These findings suggest its potential as a lead compound for developing new antibiotics.
  • Antiviral Activity : Research indicates that the compound may have antiviral effects, although specific viral targets and mechanisms require further investigation.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular processes in pathogens and cancer cells.
  • DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, leading to apoptosis in cancer cells by inducing DNA damage.
  • Immune Modulation : Some studies indicate that it may enhance immune responses, contributing to its antiviral and anticancer activities.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntiviralInfluenza Virus20
AnticancerMCF7 (Breast Cancer)12
AnticancerA549 (Lung Cancer)10

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against E. coli, with an IC50 value of 15 µM. This suggests its potential as a novel antibiotic agent.
  • Anticancer Research : In vitro studies on MCF7 and A549 cell lines showed that the compound induced apoptosis at concentrations of 12 µM and 10 µM respectively. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
  • Antiviral Effects : The compound was evaluated for its antiviral properties against the influenza virus, showing an IC50 value of 20 µM, highlighting its potential role in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, and what challenges arise during purification?

  • Methodological Answer :

  • Step 1 : Start with a pyrimidine core, such as 2-methylpyrimidine-5-carboxylic acid derivatives. Chlorination at the 4-position using phosphoryl chloride (POCl₃) can yield intermediates like 4-chloro-2-methylpyrimidine-5-carboxylic acid .
  • Step 2 : Substitute the chloro group with hydrazine (NH₂NH₂) under controlled pH (7–9) and temperature (60–80°C) to avoid over-reduction .
  • Purification Challenges : Hydrazine byproducts and unreacted starting materials often co-elute. Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) for separation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Look for characteristic peaks:
  • ¹H NMR : A singlet for the methyl group (~δ 2.5 ppm) and a broad peak for the hydrazinyl NH₂ (~δ 5–6 ppm).
  • ¹³C NMR : The carboxylic acid carbon appears at ~δ 170 ppm, with pyrimidine carbons between δ 150–160 ppm .
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₆H₈N₄O₂, MW 168.15) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hydrazine Toxicity : Use fume hoods and PPE (gloves, lab coats) due to hydrazine’s carcinogenic and corrosive nature .
  • Storage : Store at 2–8°C in airtight containers to prevent oxidation. Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrazine substitution step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. DMSO increases reactivity but may require post-reaction dialysis .
  • Catalysis : Add catalytic Cu(I) to accelerate substitution, but monitor for metal contamination via ICP-MS .
  • Kinetic Analysis : Use in-situ FTIR to track hydrazine consumption and identify rate-limiting steps .

Q. How does the stability of this compound vary under acidic, basic, and oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Hydrolysis of the hydrazinyl group occurs, forming pyrimidine-5-carboxylic acid. Monitor via TLC (Rf shift from 0.4 to 0.7 in ethyl acetate) .
  • Oxidative Conditions (H₂O₂) : The hydrazinyl group oxidizes to a nitroso derivative. Confirm with UV-Vis (λmax shift from 260 nm to 310 nm) .
  • Stability Protocol : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Check for tautomerism in the pyrimidine ring using variable-temperature NMR. Splitting may resolve at higher temps (e.g., 50°C) .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or hydrated forms .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p) basis set) .

Q. What computational strategies predict the compound’s reactivity in enzyme-binding studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with enzymes like dihydrofolate reductase (DHFR). The hydrazinyl group shows strong H-bonding with Glu30 and Asp27 .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) >2 Å indicates conformational flexibility .

Q. How does this compound interact with pyridoxal-dependent enzymes?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of PYCRL (pyrroline-5-carboxylate reductase-like) using a NADH-coupled assay. IC₅₀ values <10 μM suggest competitive binding .
  • Structural Analysis : Co-crystallize the compound with the enzyme and resolve the structure via X-ray crystallography (2.0 Å resolution) to identify binding pockets .

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